N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide
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Overview
Description
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide: is a complex organic compound featuring a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide typically involves the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of pinacol with boronic acid derivatives under specific conditions to form the dioxaborolane ring.
Coupling with Benzo[d]oxazole: The dioxaborolane intermediate is then coupled with a benzo[d]oxazole derivative through a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst.
Acetylation: The final step involves the acetylation of the benzo[d]oxazole derivative to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for imaging and diagnostic purposes.
Industry:
Mechanism of Action
The mechanism of action of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The oxazole ring can interact with various biological targets, potentially affecting signaling pathways and enzyme activity .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but is coupled with an aniline group instead of benzo[d]oxazole.
Phenylboronic Acid Pinacol Ester: Another boron-containing compound with a similar dioxaborolane ring but different aromatic substitution.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has an isopropoxy group instead of the benzo[d]oxazole ring.
Properties
Molecular Formula |
C15H19BN2O4 |
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Molecular Weight |
302.14 g/mol |
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-yl]acetamide |
InChI |
InChI=1S/C15H19BN2O4/c1-9(19)17-13-18-11-7-6-10(8-12(11)20-13)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,17,18,19) |
InChI Key |
MXUMAPPKAVDKEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)NC(=O)C |
Origin of Product |
United States |
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